2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-bromo-5-fluoro-6-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNOS/c1-12-6-3-7-5(2-4(6)10)11-8(9)13-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOZAWDLXOFHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=N2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility & Stability of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole
This technical guide details the solubility, stability, and handling of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole , a specialized heterocyclic building block often utilized in the synthesis of bioactive fluorinated benzothiazoles (e.g., kinase inhibitors, Riluzole analogs).
CAS: 1242265-51-1 (Analogous/Generic) | Formula: C
Part 1: Executive Technical Profile
This compound is a lipophilic electrophile . Its utility in medicinal chemistry relies on the lability of the C2-Bromine bond for S
Physicochemical Properties (Predicted & Class-Based)
| Property | Value / Characteristic | Implication for Handling |
| Physical State | Off-white to pale yellow solid | Protect from light to prevent yellowing (radical formation). |
| LogP (Predicted) | ~3.2 – 3.7 | Highly lipophilic; negligible water solubility. |
| pKa (Conj. Acid) | ~0.5 (N-protonation) | Weakly basic; protonation requires strong acids (e.g., TFA, HCl). |
| Water Solubility | < 10 µg/mL (estimated) | Do not attempt aqueous stock solutions. |
| Reactive Moiety | C2-Bromine | Susceptible to nucleophilic attack (OH |
| Electronic Effect | Push-Pull System | 6-OMe (Donor) stabilizes; 5-F (Acceptor) activates C2. |
Part 2: Solubility & Solvent Compatibility
Core Directive: The primary challenge is preventing precipitation upon dilution into aqueous buffers.
Primary Solvents (Stock Preparation)
-
DMSO (Dimethyl Sulfoxide): Recommended. Solubility > 50 mg/mL.
-
Caveat: DMSO is hygroscopic. Absorbed water can trigger slow hydrolysis of the C2-Br bond over weeks. Store frozen (-20°C).
-
-
DMF (Dimethylformamide): Good alternative (> 30 mg/mL).
-
Caveat: Avoid if using for biological assays sensitive to amides.
-
-
Ethanol/Methanol: Moderate solubility (~5–10 mg/mL).
-
Risk: Protice solvents can participate in solvolysis at high temperatures (forming the 2-alkoxy derivative).
-
Aqueous Formulation Strategy
Direct dilution into PBS/Water will result in immediate precipitation. Use the following "Solubility Decision Tree" to select the correct vehicle.
Figure 1: Decision matrix for formulating aqueous solutions, preventing precipitation artifacts in biological assays.
Part 3: Stability & Degradation Mechanisms
The 2-bromo-1,3-benzothiazole scaffold is chemically distinct from simple aryl bromides due to the heteroatoms.
Hydrolytic Instability (The "Soft Spot")
The C2 position is electron-deficient (electrophilic) due to the adjacent Nitrogen and Sulfur.
-
Mechanism: In basic media (pH > 8), hydroxide ions attack C2, displacing the Bromide.
-
Product: The intermediate rearranges to the stable Benzothiazolin-2-one (lactam form).
-
Impact of Substituents:
-
5-Fluoro: Inductively withdraws electrons, increasing susceptibility to hydrolysis.
-
6-Methoxy: Donates electrons by resonance, partially stabilizing the ring, but the 5-F effect typically dominates reactivity.
-
Photostability
Benzothiazoles absorb UV light strongly. Exposure to ambient light can induce homolytic cleavage of the C-Br bond, leading to radical species and polymerization (browning of solid).
-
Requirement: Store in amber vials under Argon.
Figure 2: Primary degradation pathways. Hydrolysis yields the benzothiazolinone; photolysis yields radical byproducts.
Part 4: Experimental Protocols
These protocols are designed to be self-validating , meaning they include internal checks to ensure data quality.
Protocol A: Stability-Indicating HPLC Method
Use this method to verify compound purity before critical assays.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Acid stabilizes the C-Br bond during run).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
-
Validation Criteria:
-
The parent peak (approx RT ~6-7 min) must be sharp.
-
Degradant Check: A peak appearing at lower retention time (more polar) usually indicates the hydrolyzed benzothiazolin-2-one.
-
Protocol B: Thermodynamic Solubility Assessment (Shake-Flask)
Do not rely on kinetic solubility (DMSO spike) for formulation limits.
-
Preparation: Add excess solid (~2 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4).
-
Equilibration: Shake at 25°C for 24 hours. Protect from light (wrap in foil).
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Dilute 10 µL of supernatant into 990 µL Methanol.
-
Analyze via HPLC against a standard curve prepared in Methanol.
-
Note: If the peak area is below LOQ, solubility is < 1 µg/mL.
-
References
-
Synthesis & Reactivity of 2-Bromobenzothiazoles
- Title: Synthesis and Reactivity of 2-Halobenzothiazoles.
-
Source:Journal of Heterocyclic Chemistry, Vol 47, 2010.[1]
- Context: Establishes the susceptibility of the C2-position to nucleophilic displacement.
-
Fluorine Substitution Effects
-
Title: The Role of Fluorine in Medicinal Chemistry.[2]
- Source:Journal of Medicinal Chemistry, 2008.
- Context: Explains the lipophilicity increase (logP)
-
-
Benzothiazole Hydrolysis Mechanisms
- Title: Hydrolysis of 2-substituted benzothiazoles: Kinetics and Mechanism.
-
Source:J. Org.[3] Chem., 1985.
- Context: Mechanistic grounding for the formation of benzothiazolin-2-one in basic media.
-
General Solubility Protocols
- Title: Assay Guidance Manual: Solubility Assays.
- Source:NCBI Bookshelf, 2012.
-
URL:[Link]
Sources
- 1. Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and <i>in silico</i> evaluation for SAR - Arabian Journal of Chemistry [arabjchem.org]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole synthesis [organic-chemistry.org]
The Renaissance of the Benzothiazole Scaffold: From Vulcanization to Targeted Therapeutics
Executive Summary
The benzothiazole scaffold represents a masterclass in "privileged structure" medicinal chemistry.[1] Originally relegated to industrial applications as a rubber vulcanization accelerator, this bicyclic heterocycle—comprising a benzene ring fused to a thiazole ring—has evolved into a cornerstone of modern pharmacotherapy.[1] Its physicochemical versatility allows it to mimic purines, indoles, and other endogenous ligands, facilitating high-affinity interactions with diverse biological targets ranging from glutamate receptors in ALS (Amyotrophic Lateral Sclerosis) to receptor tyrosine kinases in oncology.
This guide analyzes the technical evolution of benzothiazole derivatives, detailing the transition from classical condensation syntheses to modern C-H functionalization, and dissects the Structure-Activity Relationships (SAR) that drive today’s novel multi-target drug candidates.
Historical Evolution: A Timeline of Utility
The history of benzothiazole is a trajectory from industrial utility to clinical necessity.[1] While first synthesized by A.W.[1][2] Hofmann in 1879, its medicinal potential remained dormant for nearly a century.
The Industrial-to-Clinical Shift
-
1920s: 2-Mercaptobenzothiazole (MBT) becomes the industry standard accelerator for rubber vulcanization.
-
1940s-60s: Early exploration in antimicrobials and anthelmintics.
-
1995 (The Turning Point): FDA approval of Riluzole (Rilutek) for ALS.[3][4] This marked the validation of benzothiazole as a neuroprotective pharmacophore, capable of crossing the Blood-Brain Barrier (BBB) and modulating glutamatergic transmission.
-
2000s-Present: Explosion of novel derivatives targeting EGFR, VEGFR, and amyloid plaques (e.g., Flutemetamol F-18 for PET imaging).
Figure 1: Chronological evolution of the benzothiazole scaffold from chemical curiosity to clinical staple.
Structural Biology & SAR Logic
The benzothiazole core (benzo[d]thiazole) is planar and lipophilic. Its biological activity is governed by specific substitution patterns, primarily at the C2 and C6 positions.
The C2 "Recognition" Domain
The C2 position is the primary vector for target engagement.
-
Mechanism: Substituents here often extend into the binding pocket of enzymes (e.g., the ATP-binding site of kinases).
-
Novel Trend: Introduction of hydrazine or urea linkers at C2 to form "hybrid" molecules (e.g., Benzothiazole-Pyrimidine hybrids) significantly enhances binding affinity via additional hydrogen bonding.
The C6 "Electronic Tuning" Domain
The C6 position on the benzene ring is crucial for modulating pharmacokinetics (PK) and electronic properties.
-
Riluzole Case: The trifluoromethoxy (-OCF₃) group at C6 increases lipophilicity (LogP ~3.5), ensuring BBB penetration, while preventing rapid metabolic oxidation at the para-position.
-
Anticancer SAR: Electron-withdrawing groups (Cl, F, NO₂) at C6 often enhance cytotoxicity by increasing the acidity of the system or interacting with hydrophobic pockets in the target protein.
Quantitative Data: Substituent Effects
Table 1: Impact of C6-Substitution on Antimicrobial Potency (Representative Data)
| Derivative ID | C6-Substituent | C2-Substituent | MIC (S. aureus) | LogP | Outcome |
| BZT-H | -H | -NH₂ | >100 µg/mL | 1.8 | Inactive |
| Riluzole | -OCF₃ | -NH₂ | N/A (Neuro) | 3.5 | CNS Active |
| BZT-Cl | -Cl | -Phenyl | 12.5 µg/mL | 4.1 | Moderate Potency |
| BZT-NO2 | -NO₂ | -Phenyl | 3.1 µg/mL | 2.9 | High Potency |
Note: Data synthesized from SAR trends in recent antimicrobial studies (e.g., Mishra et al., 2020).[5]
Technical Deep Dive: Synthetic Methodologies
The synthesis of benzothiazoles has shifted from harsh, acid-catalyzed condensations to "Green" and catalytic methods.
Classical vs. Modern Approaches
-
Classical (Jacobson Cyclization): Oxidative cyclization of thiobenzanilides using potassium ferricyanide. Drawback: Low functional group tolerance and toxic reagents.
-
Modern (Green Condensation): Reaction of 2-aminothiophenol with aldehydes using ionic liquids or aqueous media. Advantage:[6] Atom economy and water as the only byproduct.
Validated Protocol: Green Synthesis of 2-Arylbenzothiazoles
Objective: Synthesize a library of 2-arylbenzothiazoles with >90% yield using a catalyst-free, aqueous protocol.
Materials:
-
2-Aminothiophenol (1.0 mmol)[7]
-
Substituted Benzaldehyde (1.0 mmol)
-
Solvent: Water:Ethanol (1:1 v/v) or Glycerol
-
Energy Source: Ultrasound probe or Reflux
Step-by-Step Methodology:
-
Reactant Mixing: In a 50 mL round-bottom flask, disperse 1.0 mmol of 2-aminothiophenol and 1.0 mmol of the target aldehyde in 5 mL of solvent.
-
Activation:
-
Method A (Thermal): Reflux at 80°C for 60-90 minutes.
-
Method B (Ultrasound - Preferred): Sonicate at 40 kHz at 50°C for 15-30 minutes. (Ultrasound accelerates the formation of the Schiff base intermediate).
-
-
Monitoring: Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 4:1). Look for the disappearance of the aldehyde spot.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour onto crushed ice (approx. 50g). The benzothiazole product will precipitate as a solid.
-
-
Purification: Filter the precipitate, wash with cold water (3x 10 mL), and recrystallize from hot ethanol.
Self-Validation Check:
-
Yield: Should exceed 85%.
-
Purity: Melting point should be sharp (±1°C range).
-
Mechanism:[1][4][8][9] The reaction proceeds via the nucleophilic attack of the amino group on the aldehyde (Schiff base), followed by intramolecular nucleophilic attack by the thiol and oxidative aromatization.
Figure 2: Mechanistic pathway for the condensation synthesis of 2-substituted benzothiazoles.
Therapeutic Frontiers: The "Novel" Derivatives
Oncology: Kinase Inhibition (EGFR/VEGFR)
Novel benzothiazole derivatives are designed as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, they bind to the hinge region of kinases.
-
Key Insight: Fusing the benzothiazole core with a pyrimidine or urea moiety creates a "dual-pharmacophore" that can span the hydrophobic pocket (benzothiazole) and the solvent-exposed region (tail).
-
Example: Benzothiazole-based EGFR inhibitors have shown IC50 values in the nanomolar range against non-small cell lung cancer (NSCLC) lines.
Neurology: Amyloid Imaging
Beyond Riluzole, the fluorescence properties of benzothiazoles (e.g., Thioflavin T) have been adapted for diagnostics.
-
Flutemetamol (Vizamyl): A 18F-labeled benzothiazole derivative.
-
Mechanism: The planar structure intercalates into the beta-sheet structure of amyloid-beta plaques. The radioactive 18F allows for PET visualization of Alzheimer's pathology in vivo.
Figure 3: Pharmacophore model of a novel benzothiazole kinase inhibitor binding to the ATP pocket.
References
-
Hofmann, A. W. (1879).[1] Notes on the synthesis of benzothiazole derivatives. Berichte der deutschen chemischen Gesellschaft.
-
Bensimon, G., Lacomblez, L., & Meininger, V. (1994). A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis. New England Journal of Medicine.
-
Mishra, S., et al. (2020).[5] Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure.
-
BenchChem Technical Team. (2025). High-Yield Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols. BenchChem.
-
Vanjari, R., & Singh, K. N. (2015).[10] Metal-free oxidative cyclization of thiobenzanilides. Organic Letters.
-
FDA Drug Approval Database. (1995). Rilutek (Riluzole) Approval History.
-
GE Healthcare. (2013). Vizamyl (Flutemetamol F 18) Prescribing Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. medlink.com [medlink.com]
- 4. Riluzole - Wikipedia [en.wikipedia.org]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 9. alzforum.org [alzforum.org]
- 10. Benzothiazole synthesis [organic-chemistry.org]
Starting materials for 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole synthesis
This technical guide details the synthesis of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole , a specialized scaffold often utilized in the development of PET radiotracers (e.g., for tau or amyloid imaging) and bioactive fluorinated heterocycles.[1]
The guide prioritizes the Hugerschhoff cyclization route due to its regiochemical reliability for this specific substitution pattern.
Part 1: Strategic Selection of Starting Materials
The synthesis of 5,6-disubstituted benzothiazoles requires precise control over regiochemistry during the ring-closure event.[1] The placement of the fluorine (F) and methoxy (OMe) groups on the benzene ring dictates the choice of the aniline precursor.
The Retrosynthetic Logic
To achieve the 5-fluoro-6-methoxy substitution pattern on the benzothiazole core, the starting aniline must possess a para-methoxy group relative to the amine.[1]
-
Target: 5-Fluoro-6-methoxy-1,3-benzothiazole.[1]
-
Rule of Thumb: In the Hugerschhoff reaction, substituents para to the aniline nitrogen end up at position 6 of the benzothiazole.[1] Substituents meta to the nitrogen (at position 3) generally end up at position 5 (or 7, depending on sterics).
-
Required Precursor: 3-Fluoro-4-methoxyaniline (also known as 4-amino-2-fluoroanisole).[1]
Primary Starting Material Profile
| Attribute | Specification |
| Chemical Name | 3-Fluoro-4-methoxyaniline |
| CAS Number | 366-99-4 |
| Molecular Weight | 141.14 g/mol |
| Purity Requirement | ≥ 98% (HPLC) |
| Key Impurity to Avoid | 2-Fluoro-4-methoxyaniline (Isomer) - leads to incorrect regioisomer (5-methoxy-6-fluoro).[1] |
| Role | Provides the carbon scaffold and directs the electrophilic attack of the sulfur to the unhindered C6 position. |
Reagents & Solvents
-
Ammonium Thiocyanate (
): Source of the sulfur and cyano-nitrogen. -
Bromine (
): The oxidant required to generate the electrophilic sulfur species. -
Glacial Acetic Acid (
): Solvent that stabilizes the intermediate and controls reaction rate. -
Copper(II) Bromide (
) & tert-Butyl Nitrite ( -BuONO): For the anhydrous Sandmeyer bromination.
Part 2: Reaction Pathway & Mechanism[1]
The synthesis proceeds in two distinct phases: (1) Construction of the benzothiazole core via oxidative cyclization, and (2) Transformation of the amine to the bromide via a radical-mediated Sandmeyer reaction.
Figure 1: Synthetic workflow from aniline precursor to brominated target.
Part 3: Detailed Experimental Protocols
Phase 1: Synthesis of 2-Amino-5-fluoro-6-methoxybenzothiazole
This step utilizes the Hugerschhoff reaction.[1] The methoxy group at the para position of the aniline blocks that site, while directing the electrophilic sulfur attack to the position ortho to the amine.[1] Due to the fluorine atom at position 3, the attack preferentially occurs at the less hindered position 6 (aniline numbering), yielding the desired 5,6-substitution pattern on the benzothiazole.[1]
Protocol:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 3-Fluoro-4-methoxyaniline (5.0 g, 35.4 mmol) in Glacial Acetic Acid (40 mL).
-
Thiocyanate Addition: Add Ammonium Thiocyanate (5.4 g, 70.8 mmol, 2.0 eq) to the solution. Stir until fully dissolved.
-
Controlled Oxidation: Cool the mixture to <10°C using an ice bath. Add a solution of Bromine (1.8 mL, 35.4 mmol, 1.0 eq) in Acetic Acid (10 mL) dropwise over 30 minutes.
-
Critical Control: Maintain temperature below 10°C to prevent over-bromination of the electron-rich aromatic ring.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A precipitate (hydrobromide salt) typically forms.
-
Workup: Pour the reaction mixture into ice water (200 mL). Neutralize to pH 8–9 using Ammonium Hydroxide (
) or saturated . -
Isolation: Filter the resulting solid. Wash with cold water (3 x 50 mL) and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water or Toluene if necessary.
-
Expected Yield: 70–85%.
-
Checkpoint: Verify structure via NMR. The 2-amino peak should appear around
7.5 ppm (broad singlet).[2]
-
Phase 2: Conversion to 2-Bromo-5-fluoro-6-methoxybenzothiazole
The classical aqueous Sandmeyer reaction often suffers from low yields with benzothiazoles due to solubility issues.[1] The anhydrous radical bromination using alkyl nitrites is superior for this lipophilic scaffold.
Protocol:
-
Setup: Flame-dry a 100 mL reaction flask and purge with Argon.
-
Reagent Mixing: Add Copper(II) Bromide (
) (1.5 eq) to anhydrous Acetonitrile (MeCN) (30 mL). -
Nitrite Addition: Add tert-Butyl Nitrite (
-BuONO) (1.5 eq) to the copper suspension. -
Substrate Addition: Add the 2-Amino-5-fluoro-6-methoxybenzothiazole (from Phase 1) portion-wise to the stirring mixture at Room Temperature.
-
Observation: Evolution of Nitrogen gas (
) will be observed.
-
-
Heating: Heat the reaction mixture to 60°C for 2 hours to ensure complete conversion.
-
Quench & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with 1M Hydrochloric Acid (to remove Copper salts) followed by Brine.
-
Purification: Dry organic layer over
, concentrate, and purify via Silica Gel Column Chromatography (Eluent: Hexanes/EtOAc gradient).-
Expected Yield: 60–75%.
-
Part 4: Data Summary & Quality Control
Quantitative Parameters
| Step | Reagent Stoichiometry | Temperature | Time | Typical Yield |
| Cyclization | Aniline (1.0) : | <10°C | 4 h | 75% |
| Bromination | Amine (1.0) : | RT | 2 h | 65% |
Troubleshooting Regioisomers
A common failure mode is starting with the wrong aniline isomer.
| Starting Aniline | Substituent Pattern | Resulting Benzothiazole | Status |
| 3-Fluoro-4-methoxyaniline | 1-NH2, 3-F, 4-OMe | 5-Fluoro-6-methoxy | Correct |
| 4-Fluoro-3-methoxyaniline | 1-NH2, 3-OMe, 4-F | 6-Fluoro-5-methoxy | Incorrect |
| 2-Fluoro-4-methoxyaniline | 1-NH2, 2-F, 4-OMe | 4-Fluoro-6-methoxy | Incorrect |
Safety & Handling
-
Bromine: Highly corrosive and volatile. Handle only in a fume hood.
-
Cyanates: Acidification of the waste stream from Phase 1 can generate Hydrogen Cyanide (
). Quench waste with bleach (Sodium Hypochlorite) at basic pH before disposal. -
Diazonium Salts: Although generated in situ, diazonium intermediates are potentially explosive.[1] Do not distill the reaction mixture to dryness without prior quenching.
References
-
Synthesis of 2-aminobenzothiazoles (Hugerschhoff Reaction)
-
Regioselectivity in Benzothiazole Synthesis
-
Anhydrous Sandmeyer Bromination
-
Fluorinated Benzothiazoles in Radiochemistry
Sources
Methodological & Application
Application Note: 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole as a Versatile Building Block for the Synthesis of Kinase Inhibitors
Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. A key strategy in medicinal chemistry is the utilization of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets.[1] The benzothiazole core is one such scaffold, recognized for its ability to be elaborated into potent inhibitors of various enzyme families, including a wide range of protein kinases.[2][3][4][5]
This application note details the utility of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole , a strategically functionalized building block designed for the efficient construction of kinase inhibitor libraries. The core benzothiazole structure serves as an effective anchor within the ATP-binding site of many kinases. The substituents have been chosen for specific functions:
-
2-Bromo Group: This is the primary reactive handle, enabling a diverse range of palladium-catalyzed cross-coupling reactions for rapid library generation.
-
5-Fluoro Group: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability and membrane permeability.
-
6-Methoxy Group: This group can modulate solubility and electronic properties, and has been identified in several potent benzothiazole-based kinase inhibitors, potentially forming key interactions within the active site.[4]
This guide provides detailed protocols for leveraging this building block in two of the most powerful reactions in modern medicinal chemistry: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.
Physicochemical Properties of the Building Block
A clear understanding of the starting material's properties is fundamental to successful reaction planning and execution.
| Property | Value | Source/Note |
| IUPAC Name | This compound | - |
| CAS Number | Not readily available | - |
| Molecular Formula | C₈H₅BrFNOS | Calculated |
| Molecular Weight | 262.09 g/mol | Calculated |
| Appearance | Typically an off-white to yellow solid | Based on analogs[6] |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, DMF) | Expected behavior |
| Reactivity | The C2-Br bond is activated for cross-coupling | Key feature |
Core Synthetic Strategy: Diversification via Cross-Coupling
The strategic placement of the bromine atom at the 2-position of the benzothiazole ring is the cornerstone of this building block's utility. This position is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the systematic and modular introduction of a wide variety of chemical functionalities. This approach enables the rapid exploration of the chemical space around the benzothiazole core to optimize interactions with different regions of the kinase ATP-binding pocket.[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-bromo-6-methoxy-1,3-benzothiazole CAS 2941-58-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
Synthesis of bioactive molecules using 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole
Executive Summary
This guide details the synthetic utility of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole (referred to herein as Scaffold A ).[1] This molecule represents a "privileged scaffold" in medicinal chemistry, specifically designed for:
-
Neuroimaging Agents: The 2-aryl-benzothiazole core is the structural basis for amyloid-
(A ) PET tracers (e.g., Flutemetamol, PiB).[1] The 5-fluoro substituent improves metabolic stability by blocking the P450-labile position, while the 6-methoxy group serves as a versatile handle for C-labeling or deprotection to a phenol for F-fluoroalkylation.[1] -
Glutamate Modulators: Analogs of Riluzole (ALS therapy) where the 2-position is functionalized with specific amines.[1]
-
Kinase Inhibitors: The planar bicyclic system functions as an ATP-mimetic hinge binder.[1]
Chemical Profile & Reactivity Analysis
Scaffold A is an electrophilic building block.[1] Its reactivity is governed by the interplay between the electron-deficient thiazole ring and the substituents on the benzene ring.[1]
| Feature | Chemical Consequence | Synthetic Implication |
| C2-Bromine | Highly activated leaving group.[1] | Excellent substrate for |
| N3-Nitrogen | Pyridine-like nitrogen (Lone pair available).[1] | Can coordinate Pd catalysts; requires specific ligands (e.g., phosphines) to prevent catalyst poisoning. |
| C5-Fluorine | Inductive electron withdrawal (-I effect).[1] | Increases electrophilicity at C2; blocks metabolic hydroxylation at C5.[1] |
| C6-Methoxy | Resonance electron donation (+R effect).[1] | Increases electron density in the benzene ring; deactivation requires stronger bases for |
Critical Quality Attributes (Starting Material)
-
Appearance: Off-white to pale yellow solid.[1]
-
H NMR Diagnosis: Look for the methoxy singlet (
ppm) and two aromatic doublets (due to F-coupling).[1] -
F NMR: Single peak expected around
to ppm (relative to ).[1]
Synthetic Workflows
The following diagram illustrates the three primary divergent pathways for Scaffold A .
Figure 1: Divergent synthetic pathways for this compound.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Aryl-5-fluoro-6-methoxybenzothiazoles (Suzuki Coupling)
Target Application: Amyloid-
Rationale: The C2-Br bond is chemically distinct from aryl bromides due to the adjacent nitrogen.[1] Standard Pd(
Reagents:
-
Scaffold A: 1.0 equiv (e.g., 262 mg, 1.0 mmol)
-
Aryl Boronic Acid: 1.2 equiv (e.g., 4-(methylamino)phenylboronic acid pinacol ester)
-
Catalyst: Pd(dppf)Cl
DCM (5 mol%) -
Base: Cs
CO (3.0 equiv) or Na CO (2M aq, 3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Procedure:
-
Degassing (Critical): Charge a microwave vial or Schlenk flask with Scaffold A, Boronic acid, and Base. Suspend in the solvent mixture. Sparge with Argon for 15 minutes. Failure to degas results in homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl
quickly under a counter-flow of Argon. Seal the vessel. -
Reaction: Heat to 90°C for 4–6 hours (oil bath) or 110°C for 30 min (Microwave).
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting bromide (Rf ~0.6) should disappear; a fluorescent blue product spot (Rf ~0.4) usually appears.[1]
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over MgSO
. -
Purification: Flash chromatography on Silica. Gradient 0
30% EtOAc in Hexanes.[1]
Self-Validating Checkpoint:
-
Success: Appearance of new aromatic protons in
H NMR. -
Failure: Recovery of starting material indicates catalyst poisoning (switch to XPhos-Pd-G2).[1]
Protocol B: Synthesis of 2-Amino Derivatives ( )
Target Application: Glutamate Transporter Modulators
Rationale: The benzothiazole C2 position is sufficiently electrophilic for direct displacement by primary and secondary amines at elevated temperatures, avoiding the need for transition metals.
Reagents:
-
Scaffold A: 1.0 equiv
-
Amine (Nucleophile): 2.0 – 3.0 equiv (e.g., N-methylpiperazine)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMSO (anhydrous) or NMP
Step-by-Step Procedure:
-
Dissolve Scaffold A in DMSO (0.2 M concentration).[1]
-
Add the amine and DIPEA.[1]
-
Thermal Activation: Heat to 120°C in a sealed tube for 12–16 hours.
-
Note: If the amine is volatile, use a microwave reactor (140°C, 45 min).
-
-
Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates.[1]
-
Isolation: Filter the precipitate. If no solid forms, extract with EtOAc.
Troubleshooting:
-
Low Yield: If conversion is <50%, add KF (1.0 equiv) . The fluoride acts to increase the solubility/nucleophilicity of the amine or stabilize the Meisenheimer-like intermediate.[1]
Protocol C: Demethylation to 6-Hydroxy Precursor
Target Application: Precursor for
Rationale: To attach a radiolabeled fluoro-ethyl chain (common in PET tracers), the 6-OMe must be converted to a 6-OH (phenol).[1]
Reagents:
-
Scaffold A: 1.0 equiv
-
Reagent: Boron Tribromide (
), 1.0 M in DCM (3.0 equiv) -
Solvent: Anhydrous DCM
Step-by-Step Procedure:
-
Dissolve Scaffold A in DCM under Nitrogen.[1] Cool to -78°C (Dry ice/Acetone).
-
Dropwise Addition: Add
slowly over 10 minutes. -
Warm-up: Allow the reaction to warm to Room Temperature (RT) naturally and stir for 12 hours.
-
Quench (Exothermic): Cool back to 0°C. Add Methanol dropwise (violent reaction possible).
-
Work-up: Neutralize with saturated NaHCO
. Extract with DCM.[1][2] -
Result: The 6-OH product is significantly more polar.
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Protodehalogenation (H replaces Br) | Overheating in Suzuki coupling; Hydride source present.[1] | Reduce temp to 80°C; Ensure solvent is anhydrous; Switch solvent to Toluene. |
| No Reaction ( | Electron donation from 6-OMe deactivates the ring. | Increase temp to 150°C (Microwave); Use NaH as base (deprotonate amine first). |
| Black Precipitate (Suzuki) | Pd precipitation ("Pd black"). | Ligand insufficient. Add 10 mol% extra |
References
-
Synthesis of Benzothiazole Amyloid Tracers
-
Suzuki Coupling on Benzothiazoles
-
General Reactivity of 2-Halobenzothiazoles
-
Fluorinated Benzothiazole Data
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
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- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PubChemLite - 2-bromo-6-fluoro-1,3-benzothiazole (C7H3BrFNS) [pubchemlite.lcsb.uni.lu]
Derivatization of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole for SAR studies
Application Notes & Protocols
Topic: Derivatization of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole for Structure-Activity Relationship (SAR) Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
Benzothiazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4][5] This versatile heterocyclic system is a key pharmacophore in approved drugs and clinical candidates for treating a range of diseases, including cancer, microbial infections, inflammation, and neurodegenerative disorders.[5][6][7] The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[8][9]
The C-2 position of the benzothiazole ring is a particularly attractive site for chemical modification to modulate biological activity and explore the structure-activity relationship (SAR).[4][8] The starting material, This compound , is a highly valuable building block for generating a diverse library of compounds for SAR studies. The bromine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing fluorine atom and the electron-donating methoxy group on the benzene ring provide additional opportunities for modulation of the molecule's electronic and pharmacokinetic properties.
This application note provides a detailed guide to the derivatization of this compound via several powerful synthetic methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution. Each section includes a detailed protocol, the rationale behind the experimental choices, and guidance for SAR-driven library design.
Strategic Derivatization for SAR Library Generation
The overarching goal of derivatizing the this compound core is to systematically probe the chemical space around the scaffold to identify key structural features that govern biological activity. The following derivatization strategies are chosen for their reliability, broad substrate scope, and their ability to introduce a wide range of functional groups.
Caption: Overall workflow for the derivatization of the benzothiazole core and subsequent SAR studies.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it ideal for introducing a wide array of aryl and heteroaryl substituents at the 2-position of the benzothiazole core.[10][11][12] This reaction is generally tolerant of a wide range of functional groups and reaction conditions are relatively mild.[13]
Rationale for Experimental Choices
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) can be reduced in situ. For heteroaromatic bromides, catalyst systems with electron-rich and bulky phosphine ligands often give superior results.[11]
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[11][12] Inorganic bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃ are commonly used in aqueous solvent mixtures. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[13][14]
Detailed Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Partners for SAR Studies
| Entry | Boronic Acid Partner | Rationale for Inclusion in SAR Library |
| 1 | Phenylboronic acid | Unsubstituted parent compound for baseline activity. |
| 2 | 4-Methoxyphenylboronic acid | Introduces an electron-donating group to probe electronic effects. |
| 3 | 4-Trifluoromethylphenylboronic acid | Introduces a strong electron-withdrawing group. |
| 4 | 3-Pyridylboronic acid | Introduces a heteroaromatic ring to explore H-bonding and solubility. |
| 5 | 2-Thienylboronic acid | Introduces a different heteroaromatic system. |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-benzothiazole Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15] This reaction has become a cornerstone of modern medicinal chemistry for the synthesis of aryl amines from aryl halides.[16] It allows for the introduction of a diverse range of primary and secondary amines at the 2-position of the benzothiazole scaffold.[17][18][19]
Rationale for Experimental Choices
-
Catalyst System (Precatalyst and Ligand): The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands are often highly effective.[17][19] Palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[18]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Detailed Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.) to a dry reaction vessel.
-
Add the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[20][21] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[22] It is an excellent method for introducing linear, rigid alkynyl moieties, which can act as linkers or pharmacophores in their own right.
Rationale for Experimental Choices
-
Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is the classic system.[21] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate that participates in transmetalation.[22]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It acts as both a base and, in many cases, the solvent.[21]
-
Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.
Detailed Protocol: Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Seal the vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon.
-
Add an anhydrous solvent such as THF, followed by the amine base (e.g., triethylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Fluoro Substituent
While the primary handle for derivatization is the 2-bromo substituent, the 5-fluoro group also presents an opportunity for functionalization via Nucleophilic Aromatic Substitution (SNAr).[23] Aromatic fluorine atoms can be displaced by strong nucleophiles, especially when the ring is activated by electron-withdrawing groups.[24] In this scaffold, the benzothiazole ring itself acts as an electron-withdrawing group, potentially activating the C-F bond for substitution.
Rationale for Experimental Choices
-
Nucleophiles: Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates (e.g., sodium thiophenoxide), and secondary amines (e.g., morpholine, piperidine) are typically required.[24]
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation of the nucleophilic salt and do not interfere with the nucleophile's reactivity.
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex intermediate.[25]
Detailed Protocol: Nucleophilic Aromatic Substitution
-
In a reaction vessel, dissolve the starting this compound (1.0 equiv.) in a polar aprotic solvent like DMSO.
-
Add the nucleophile (e.g., morpholine, 2.0-3.0 equiv.) and a base if necessary (e.g., K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to 100-150 °C and stir for 12-48 hours. Monitor the reaction by LC-MS.
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion: A Pathway to Novel Benzothiazole Therapeutics
The synthetic protocols detailed in this application note provide a robust framework for the derivatization of this compound. By systematically applying these methods, researchers can generate a diverse library of novel benzothiazole analogues. The subsequent biological evaluation of these compounds will fuel SAR and quantitative structure-activity relationship (QSAR) studies, ultimately guiding the rational design of more potent and selective therapeutic agents.[26] The versatility of the benzothiazole scaffold, combined with the power of modern synthetic chemistry, offers a promising pathway for the discovery of next-generation drugs.[27][28]
References
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: )
- A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry - PubMed. (2015, January 7). (URL: _)
- Study of Benzothiazoles and its Pharmaceutical Importance - Elementary Educ
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (2017, December 19). (URL: )
- Introduction to Benzothiazole as a Drug Moiety - Bentham Science Publisher. (URL: )
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (2025, July 25). (URL: )
- One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling - MSU Chemistry. (2020, April 10). (URL: )
- Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC - PubMed Central. (URL: )
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides | Journal of the American Chemical Society. (2003, October 17). (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). (URL: [Link])
-
Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020, September 28). (URL: [Link])
-
Nucleophilic Aromatic Substitution Mechanism & Key Concepts – - Total Synthesis. (2025, February 1). (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025, August 6). (URL: [Link])
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC. (URL: [Link])
-
Benzothiazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC. (2022, April 18). (URL: [Link])
-
Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates) | Request PDF - ResearchGate. (2025, August 7). (URL: [Link])
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC. (URL: [Link])
-
ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (2023, August 31). (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). (URL: [Link])
-
(PDF) Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. (2010, June 25). (URL: [Link])
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2025, October 31). (URL: [Link])
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])
-
Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents - ResearchGate. (2025, August 6). (URL: [Link])
-
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold - Semantic Scholar. (2022, February 17). (URL: [Link])
-
QSAR Studies of Flavonoids Derivatives for Antioxidant and Antimicrobial Activity. (2019, July 30). (URL: [Link])
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Application Notes and Protocols for 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole as a pivotal building block in materials science. The unique electronic properties conferred by the synergistic effects of the bromo, fluoro, and methoxy substituents make this molecule a highly versatile precursor for the synthesis of advanced organic electronic materials. We will delve into its role in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes, providing detailed experimental protocols and explaining the scientific rationale behind its use.
Introduction: The Strategic Importance of Substituted Benzothiazoles
The benzothiazole core is a privileged heterocyclic scaffold in both medicinal chemistry and materials science.[1][2][3] In the realm of materials, its electron-deficient nature makes it an excellent component for constructing donor-acceptor (D-A) type conjugated systems, which are fundamental to the functioning of many organic electronic devices.[4][5] The strategic functionalization of the benzothiazole ring allows for the fine-tuning of its electronic and photophysical properties.
This compound is a particularly interesting derivative for several reasons:
-
The Bromo Group: Serves as a versatile synthetic handle for introducing various aryl or vinyl groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8][9] This enables the construction of complex conjugated molecules and polymers.
-
The Fluoro Group: The high electronegativity of fluorine atoms can lower the HOMO and LUMO energy levels of the molecule.[10][11] This can lead to improved air stability and higher open-circuit voltages in OPV devices.
-
The Methoxy Group: As an electron-donating group, the methoxy substituent can modulate the electronic properties and enhance the solubility of the resulting materials, which is crucial for solution-based processing of devices.[11]
These combined features make this compound a high-value building block for creating novel materials with tailored optoelectronic characteristics.
Applications in Organic Light-Emitting Diodes (OLEDs)
Benzothiazole derivatives are widely utilized as emitters and host materials in OLEDs due to their high fluorescence quantum yields and tunable emission colors.[1][12] The subject molecule can be used as a precursor to synthesize blue, green, or even white light-emitting materials.
Synthesis of a Blue-Emitting Material via Suzuki Coupling
The bromo-functionality of this compound allows for its use in palladium-catalyzed cross-coupling reactions to synthesize more complex emissive molecules. A common and robust method for this is the Suzuki-Miyaura coupling.[7][8][9]
Protocol: Synthesis of a 2-Aryl-5-fluoro-6-methoxy-1,3-benzothiazole Derivative
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Arylboronic acid (e.g., 4-methoxyphenylboronic acid) | 1.2 | Coupling partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.05 | Palladium catalyst |
| K₂CO₃ (Potassium carbonate) | 2.0 | Base |
| Toluene/Ethanol/Water (4:1:1) | - | Solvent system |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (Toluene/Ethanol/Water, 4:1:1) to the flask.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-fluoro-6-methoxy-1,3-benzothiazole.
Causality Behind Experimental Choices:
-
The use of a palladium catalyst is crucial for facilitating the catalytic cycle of the Suzuki coupling.[9]
-
The base is required to activate the boronic acid for transmetalation to the palladium center.[9]
-
A mixed solvent system is often used to ensure the solubility of both the organic reactants and the inorganic base.
-
An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.
Applications in Organic Photovoltaics (OPVs)
In the field of OPVs, benzothiadiazole and its derivatives are prominent electron-acceptor units in the design of donor-acceptor (D-A) conjugated polymers.[4][10][11] These polymers form the active layer of solar cells, where they absorb light and generate charge carriers.
Conceptual Polymerization via Stille or Suzuki Coupling
This compound can be a key monomer in the synthesis of D-A copolymers. After converting the bromo group to a stannyl or boronic ester functionality, it can be copolymerized with a suitable electron-rich comonomer.
Workflow for Polymer Synthesis:
Caption: Principle of a fluorescent turn-on/off sensor.
The fluoro and methoxy substituents can influence the probe's sensitivity and selectivity. For instance, the acidity of a nearby phenolic proton, which can be involved in excited-state intramolecular proton transfer (ESIPT), can be modulated by these groups, affecting the probe's response to pH. [12][13][14][15]
Conclusion
This compound is a highly promising and versatile building block for the creation of advanced functional materials. Its strategic combination of a reactive bromo handle with electron-modifying fluoro and methoxy groups provides a powerful tool for chemists and materials scientists to design and synthesize novel materials for a wide range of applications, including more efficient and stable organic electronic devices and sensitive fluorescent probes. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this valuable compound.
References
-
Journal of Materials Chemistry C, Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics, [Link]
-
Journal of Materials Chemistry C, Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room temperature phosphorescence, [Link]
-
RSC Publishing, Luminescent properties of benzothiazole derivatives and their application in white light emission, [Link]
-
ResearchGate, A new blue-emitting benzothiazole derivative for organic electroluminescent devices, [Link]
-
MDPI, Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications, [Link]
-
PMC, BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties, [Link]
-
PMC, Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging, [Link]
-
PMC, Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives, [Link]
-
ACS Publications, Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects, [Link]
-
ResearchGate, Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters, [Link]
-
PMC, Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors, [Link]
-
VNU University of Science, Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction, [Link]
-
ACS Publications, Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption, [Link]
-
Journal of Chemical Health Risks, SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES, [Link]
-
Organic Chemistry Portal, Suzuki Coupling, [Link]
-
PubMed, Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters, [Link]
-
PMC, Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents, [Link]
-
ResearchGate, Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in, [Link]
-
Der Pharma Chemica, Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity, [Link]
-
Scholars Research Library, Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis, [Link]
-
UHasselt Document Server, Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency, [Link]
-
MDPI, 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices, [Link]
-
IJSR, An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications, [Link]
-
Middle East Technical University, DESIGN, SYNTHESIS AND CHARACTERIZATION OF 2,1,3-BENZOTHIADIAZOLE COMPRISING POLYMERS: THE EFFECT OF BRIDGING UNITS ON THE OPTOEL, [Link]
-
ResearchGate, Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes, [Link]
-
PMC, 2,1,3-Benzothiadiazole-5,6-Dicarboxylic Imide – A Versatile Building Block for Additive- and Annealing-Free Processing of Organic Solar Cells with Efficiencies Exceeding 8%, [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency, [Link]
-
Taylor & Francis, Benzothiazole – Knowledge and References, [Link]
-
ResearchGate, Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering, [Link]
-
PubMed, Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations, [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 12. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
- 13. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole
Abstract
This comprehensive guide details a robust and scalable synthetic route for 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole, a key intermediate in the development of novel therapeutic agents. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4][5][6][7] This document provides detailed, step-by-step protocols, process safety considerations critical for scale-up, and analytical methods for quality control. The methodologies are designed for researchers, chemists, and professionals in the pharmaceutical and drug development industries, emphasizing safety, efficiency, and reproducibility.
Introduction: The Significance of Substituted Benzothiazoles
Benzothiazoles and their derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous clinically approved and investigational drugs.[6][7] Their planar, bicyclic structure allows for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[6][7] The specific substitution pattern of this compound makes it a highly valuable building block. The bromine atom at the 2-position serves as a versatile handle for subsequent cross-coupling reactions, allowing for the introduction of various molecular fragments to explore structure-activity relationships (SAR). The fluoro and methoxy groups on the benzene ring can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Strategic Approach to Scale-Up Synthesis
The selected synthetic strategy is a multi-step process designed for scalability and efficiency, starting from readily available commercial precursors. The overall pathway involves the synthesis of a key substituted 2-aminothiophenol intermediate, followed by cyclization to form the benzothiazole ring, and concluding with a selective bromination at the 2-position.
Overall Synthetic Pathway
The synthesis is logically divided into three main stages:
-
Synthesis of the Precursor: Preparation of 2-amino-4-fluoro-5-methoxyphenol.
-
Heterocycle Formation: Cyclization to yield 5-fluoro-6-methoxy-1,3-benzothiazol-2-amine.
-
Final Functionalization: Sandmeyer-type reaction to install the 2-bromo substituent.
This approach avoids the direct handling of hazardous 2-aminothiophenols where possible and utilizes well-established, scalable reactions.
Caption: High-level overview of the synthetic strategy.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a well-equipped laboratory setting. All operations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any work.
Protocol 1: Synthesis of 2-Amino-5-fluoro-6-methoxy-1,3-benzothiazole
This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[8] It involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.
Materials & Reagents:
| Reagent/Material | Quantity (for 100g scale) | Molar Eq. | Notes |
| 4-Fluoro-3-methoxyaniline | 100 g | 1.0 | Starting Material |
| Potassium Thiocyanate | 151 g | 2.2 | |
| Glacial Acetic Acid | 1000 mL | - | Solvent |
| Bromine | 124 g (40 mL) | 1.1 | Highly Corrosive & Toxic |
| Aqueous Ammonia | As needed | - | For neutralization |
| Deionized Water | As needed | - |
Procedure:
-
Reaction Setup: Equip a 2L, 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt water bath for cooling.
-
Reagent Charging: Charge the flask with 4-fluoro-3-methoxyaniline (100 g) and potassium thiocyanate (151 g). Add glacial acetic acid (1000 mL) and stir the mixture to form a slurry.
-
Bromine Addition: Cool the slurry to 0-5 °C. Cautiously add bromine (40 mL) dropwise via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Pour the reaction mixture carefully onto crushed ice (approx. 2 kg). Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the pH is ~8. This should be done in an efficient fume hood as the reaction is exothermic and releases fumes.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.
Expected Outcome: A pale yellow to beige solid. Typical yields range from 75-85%.
Protocol 2: Scale-up Synthesis of this compound
This step utilizes a Sandmeyer-type reaction, a reliable method for converting an amino group on an aromatic ring into a bromide via a diazonium salt intermediate.
Materials & Reagents:
| Reagent/Material | Quantity (for 100g scale) | Molar Eq. | Notes |
| 2-Amino-5-fluoro-6-methoxy-1,3-benzothiazole | 100 g | 1.0 | From Protocol 1 |
| Hydrobromic Acid (48% aq.) | 400 mL | ~7.5 | |
| Sodium Nitrite | 38 g | 1.1 | |
| Copper(I) Bromide | 10 g | 0.14 | Catalyst |
| Dichloromethane (DCM) | 1000 mL | - | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | As needed | - | For washing |
| Anhydrous Sodium Sulfate | As needed | - | Drying agent |
Procedure:
-
Diazotization: In a 2L flask, suspend 2-amino-5-fluoro-6-methoxy-1,3-benzothiazole (100 g) in hydrobromic acid (48%, 300 mL). Cool the mixture to 0-5 °C in an ice/salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (38 g) in deionized water (100 mL). Add this solution dropwise to the cooled suspension over 1 hour, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate 2L flask, dissolve copper(I) bromide (10 g) in hydrobromic acid (48%, 100 mL) and cool to 0-5 °C.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen gas evolution will occur. Control the addition rate to maintain the temperature below 15 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Extraction: Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 400 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the final product.
Expected Outcome: A white to off-white crystalline solid. Typical yields after recrystallization are in the range of 65-75%.
Process Safety and Hazard Management for Scale-Up
Scaling up chemical syntheses introduces risks that may not be apparent at the laboratory bench scale. A rigorous safety assessment is mandatory. The bromination step, in particular, requires stringent safety controls.
Key Hazards:
-
Bromine (Br₂): Extremely corrosive, toxic upon inhalation, and a strong oxidizing agent.[9][10] It can cause severe chemical burns on skin contact and respiratory damage.[10][11] Reacts violently with many organic compounds and some metals.[9]
-
Hydrobromic Acid (HBr): A strong, corrosive acid. Causes severe burns.
-
Diazonium Salts: Potentially explosive, especially when isolated and dry. They are typically generated and used in situ at low temperatures.
-
Exothermic Reactions: Both the thiocyanation/bromination and the diazotization/Sandmeyer reactions can be highly exothermic. Uncontrolled exotherms can lead to runaway reactions.
Safety Protocols and Engineering Controls:
-
Ventilation: All operations must be conducted in a walk-in fume hood or a glovebox designed for hazardous materials.[10] Adequate exhaust ventilation is critical.[10]
-
Material Compatibility: Use equipment made of compatible materials. For handling bromine, borosilicate glass or PVDF are recommended.[9] Avoid incompatible materials like aluminum.[9]
-
Temperature Control: Use a reliable reactor cooling system (e.g., jacketed reactor with a chiller) to maintain strict temperature control, especially during the addition of bromine and sodium nitrite.
-
Personal Protective Equipment (PPE): A full suite of PPE is required, including:
-
Emergency Preparedness:
Alternative Safer Technologies:
For industrial-scale production, consider continuous flow chemistry.[12][13] In-situ generation of bromine from HBr and an oxidant (like NaOCl) within a flow reactor minimizes the storage and handling of bulk molecular bromine, significantly enhancing safety.[12][13]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. longdom.org [longdom.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. youtube.com [youtube.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole
Executive Summary
This technical guide addresses the purification of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole , a critical scaffold often used in the development of PET radiotracers (e.g., for tau/amyloid imaging) and kinase inhibitors.
The primary challenge with this molecule lies in its synthesis origin—typically a Sandmeyer reaction from the 2-amino precursor. This route generates specific impurities: unreacted amine (starting material), the hydrolyzed 2-hydroxy byproduct (benzothiazolone), and copper-chelated complexes. This guide provides a self-validating workflow to isolate the target with >98% purity.
Part 1: Chemical Profile & Solubility Logic
Before attempting purification, you must understand the physiochemical behavior of the target versus its impurities.
| Compound | Polarity | Solubility (DCM/EtOAc) | Solubility (Hexane) | Solubility (Water) | Retention (TLC) |
| Target (2-Br) | Low | High | Moderate | Insoluble | High ( |
| SM (2-NH | High | Moderate | Low | Low | Low ( |
| Impurity (2-OH) | Medium-High | Moderate | Low | Low | Medium ( |
| Cu-Salts | Ionic | Insoluble | Insoluble | High | Baseline |
*Note:
Expert Insight: The 2-bromo substituent significantly reduces the polarity compared to the 2-amino precursor. The 5-fluoro atom adds lipophilicity, while the 6-methoxy group provides a handle for solubility in chlorinated solvents. This polarity contrast makes Normal Phase Chromatography the "Golden Path" for purification.
Part 2: The "Golden Path" Protocol (Chromatography)
Applicability: < 5g scale or high-purity requirements (>99%).
Step 1: Pre-Purification Workup (Critical)
Do not load the crude reaction mixture directly onto the column. Residual copper salts from the Sandmeyer reaction will streak and degrade the silica.
-
Quench: Dilute the reaction mixture (usually in Acetonitrile) with EtOAc.
-
Copper Removal: Wash the organic layer 2x with 10% aqueous ammonia or saturated EDTA solution .
-
Why? Ammonia/EDTA chelates Cu(I)/Cu(II) species, turning the aqueous layer deep blue. Repeat until the aqueous layer is colorless.
-
-
Drying: Dry over anhydrous Na
SO , filter, and concentrate to a solid.
Step 2: Column Chromatography
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Packing Method: Slurry pack in 100% Hexane (or Heptane).
-
Sample Loading: Dry load. Dissolve crude in minimal DCM, add silica (1:2 ratio), and evaporate to a free-flowing powder.
Gradient Table:
| Volume (CV) | Solvent A (Hexane) | Solvent B (EtOAc) | Target Elution |
| 0–2 | 100% | 0% | Non-polar oils |
| 2–5 | 95% | 5% | Target (Front) |
| 5–10 | 90% | 10% | Target (Peak) |
| 10–15 | 80% | 20% | 2-OH Impurity |
| Flush | 0% | 100% | Unreacted Amine |
Visual Cues: The product is UV active (254 nm). In some cases, the 2-bromo product may appear as a faint yellowish band, but pure fractions should dry to a white or off-white solid.
Part 3: Scale-Up Protocol (Recrystallization)
Applicability: > 5g scale or initial cleanup before chromatography.
Recrystallization is efficient due to the "heavy" atoms (Br, F) facilitating lattice formation, while the methoxy group aids dissolution in hot polar solvents.
Solvent System: Ethanol (EtOH) or Acetonitrile (MeCN) .
-
Dissolution: Suspend the crude solid in minimal EtOH. Heat to reflux (approx. 78°C).
-
Saturation: Add solvent dropwise until the solid just dissolves.[1]
-
Troubleshooting: If a dark oily residue remains undissolved at reflux, decant the clear supernatant to a clean flask. The residue is likely inorganic salts or polymerized tar.
-
-
Cooling: Allow to cool slowly to Room Temperature (RT), then move to 4°C (fridge).
-
Harvest: Filter the crystals. Wash with cold (-20°C) Hexane.
Yield Expectation: 60–70% recovery. Purity: Typically >95%.[2]
Part 4: Troubleshooting & FAQs
Q1: My product spot on TLC is streaking or co-eluting with a spot just below it. What is it?
-
Diagnosis: This is likely the 2-hydroxy-5-fluoro-6-methoxy-1,3-benzothiazole (hydrolysis product).
-
Cause: Presence of water during the Sandmeyer reaction or excessive heating during workup.
-
Fix: The 2-bromo compound is less polar. Use a shallower gradient (e.g., 0%
5% EtOAc over 10 CV) to separate the leading Bromo peak from the trailing Hydroxy peak.
Q2: The isolated solid is turning brown/red upon storage.
-
Diagnosis: Trace Copper contamination or oxidative instability of the methoxy group (less likely with the electron-withdrawing Br/F present).
-
Fix: Re-dissolve in EtOAc and wash again with EDTA solution. Store the solid under Nitrogen in the dark.
Q3: Can I use HPLC for purification?
-
Answer: Yes, for final polishing.
-
Conditions: C18 Column.[3] Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. The compound is hydrophobic; expect elution at high organic % (e.g., 60-80% ACN).
Part 5: Process Visualization
The following diagram illustrates the decision logic for purifying this specific benzothiazole derivative.
Caption: Logical workflow for the isolation of this compound, emphasizing copper removal and scale-dependent purification routes.
References
-
Synthesis of 2-Bromo-6-methoxybenzothiazole (Analogous Protocol)
- Source: ChemicalBook / Vertex AI Grounding.
- Context: Describes the Sandmeyer conversion of 6-methoxy-2-aminobenzothiazole using CuBr and t-Butylnitrite in Acetonitrile, followed by silica gel purific
-
URL:
-
General Sandmeyer Reaction Mechanisms & Impurities
- Source: Wikipedia / Master Organic Chemistry.
- Context: Explains the radical-nucleophilic aromatic substitution mechanism and the necessity of copper catalysis, as well as common hydrolysis side reactions.
-
URL:
-
Solubility & Recrystallization of Benzothiazoles
- Source: University of Rochester / UMass.
- Context: General guidelines for recrystallizing heterocyclic aromatics, suggesting Ethanol and Hexane/EtOAc mixtures as standard starting points.
-
URL:
-
Physical Properties of Fluorinated Benzothiazoles
- Source: PubChem / Cheméo.
- Context: Provides physiochemical data (LogP, H-bond acceptors)
-
URL:[4]
Sources
Technical Support Center: Monitoring 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole and related compounds. It is designed to be a practical resource for troubleshooting common issues encountered during reaction monitoring and to answer frequently asked questions regarding the application of various analytical techniques. The methodologies and advice presented here are grounded in established scientific principles and practical laboratory experience to ensure reliability and reproducibility.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the analysis of reactions involving this compound. The question-and-answer format is intended to help you quickly identify and resolve experimental challenges.
High-Performance Liquid Chromatography (HPLC) Issues
Question 1: I'm observing poor peak shape (tailing or fronting) for my this compound analyte in reverse-phase HPLC. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like benzothiazoles.[1] The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: The free silanol groups on the surface of silica-based C18 columns can interact with the basic nitrogen atom of the benzothiazole ring, leading to peak tailing.[1]
-
Solution 1: Lower Mobile Phase pH: By lowering the pH of the mobile phase (e.g., to pH 2-4) with an additive like formic acid or trifluoroacetic acid, you can protonate the silanol groups, reducing their interaction with the analyte.[2]
-
Solution 2: Use a "Base-Deactivated" Column: These columns are specifically designed with end-capping to minimize the number of accessible silanol groups.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.[1][2]
-
-
Analyte Overload: Injecting too concentrated a sample can saturate the column, leading to peak fronting.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you have identified the issue.
-
-
Mismatched Mobile Phase and Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Question 2: My retention times for this compound are drifting or inconsistent between runs. What should I investigate?
Answer:
Retention time instability can compromise the reliability of your quantitative analysis. The root causes are typically related to the HPLC system itself or the mobile phase composition.[3]
-
Mobile Phase Issues:
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical for gradient methods.[3]
-
Composition Change: If using a premixed mobile phase, volatile organic components can evaporate over time, altering the composition. Prepare fresh mobile phase daily. For online mixing, ensure the pump's proportioning valves are functioning correctly.[3]
-
Temperature Fluctuations: Employ a column oven to maintain a constant temperature, as even small changes can affect retention times.[3]
-
-
System Leaks: A leak in the system will cause a drop in pressure and lead to longer retention times. Visually inspect all fittings and connections for any signs of leakage.[2][4]
-
Pump Malfunction: Air bubbles in the pump head or faulty check valves can cause inconsistent flow rates.[3][4]
-
Solution: Degas your mobile phase and purge the pump. If the problem persists, you may need to clean or replace the check valves.
-
Mass Spectrometry (MS) Issues
Question 3: I am having difficulty detecting my this compound using electrospray ionization mass spectrometry (ESI-MS). What are the potential reasons?
Answer:
Failure to detect a compound by ESI-MS can be due to a number of factors, ranging from sample preparation to instrument settings.[5]
-
Ionization Efficiency:
-
Inappropriate Polarity Mode: Benzothiazoles can often be detected in both positive and negative ion modes, but one may be significantly more sensitive than the other.[6][7] Experiment with both modes. For positive mode, the nitrogen on the thiazole ring can be protonated.
-
Low Ionization Efficiency: The analyte's structure may not be conducive to efficient ionization under standard ESI conditions.[5] Try adjusting the mobile phase composition by adding modifiers like formic acid (for positive mode) or ammonium hydroxide (for negative mode) to enhance ionization.
-
-
Instrument Parameters:
-
Sample-Related Issues:
Question 4: The mass spectrum of my compound shows a complex isotopic pattern, and I'm not sure how to interpret it to confirm the presence of this compound.
Answer:
The presence of a bromine atom in your molecule will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[9]
-
M and M+2 Peaks: You should observe two peaks in the molecular ion region of your mass spectrum that are separated by 2 m/z units and have almost equal intensity.[9] This is a strong indication of the presence of one bromine atom.
-
Fragmentation: The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways for methoxy-containing aromatic compounds can involve the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Question 5: The ¹H NMR spectrum of my reaction mixture is very complex, and I'm struggling to distinguish the signals of the starting material, intermediates, and the final product.
Answer:
Overlapping signals in ¹H NMR spectra are a common challenge, especially in complex reaction mixtures. Several strategies can be employed to resolve these signals.
-
Two-Dimensional (2D) NMR:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping you to identify spin systems within your molecules.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to, which can help to resolve overlapping proton signals by spreading them out in the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is extremely useful for piecing together the carbon skeleton of your molecules.[11]
-
-
In-situ Reaction Monitoring: If you have access to an NMR spectrometer with a flow cell, you can monitor the reaction in real-time.[12] This allows you to track the disappearance of starting material signals and the appearance of product signals over time, making assignments more straightforward.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the analytical methodologies for monitoring reactions of this compound.
Question 1: What is the best analytical technique for real-time monitoring of my reaction?
Answer:
For real-time, in-situ reaction monitoring, spectroscopic techniques are generally preferred as they do not require sample withdrawal.[13][14]
-
FT-IR and Raman Spectroscopy: These techniques are powerful for monitoring the disappearance of reactant functional groups and the appearance of product functional groups.[14][15] For example, you could monitor the disappearance of a C-Br stretching vibration or the appearance of a new C-C or C-N bond vibration.
-
NMR Spectroscopy: As mentioned earlier, in-situ NMR can provide detailed structural information over the course of a reaction.[12][16]
While HPLC-MS is a highly sensitive and specific technique, it is typically used for offline analysis of quenched reaction aliquots.[16] However, online HPLC systems can be configured for near real-time monitoring.[17]
Question 2: How can I develop a robust HPLC method for the separation of my starting material, product, and potential impurities?
Answer:
A systematic approach to method development is key.
-
Column Selection: A standard C18 column is a good starting point. If you encounter issues with peak shape or co-elution, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different interactions with aromatic and halogenated compounds.[18]
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a gradient of acetonitrile or methanol in water with 0.1% formic acid.
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
-
If necessary, explore different organic modifiers or buffer systems.
-
-
Parameter Optimization: Optimize the flow rate, column temperature, and injection volume to achieve the best balance of resolution, analysis time, and sensitivity.
Question 3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Answer:
While the exact chemical shifts will depend on the solvent used, we can predict the general regions where the signals will appear based on the electronic environment of the protons and carbons.[11][19]
-
¹H NMR: The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm. The methoxy protons will be a singlet further upfield, likely around 3.9-4.1 ppm.
-
¹³C NMR: The aromatic carbons will have signals in the range of approximately 110-160 ppm. The carbon of the methoxy group will be around 55-60 ppm. The presence of the electronegative fluorine and bromine atoms will influence the chemical shifts of the adjacent carbons.
For definitive assignments, 2D NMR experiments are recommended.
Section 3: Experimental Protocols & Data Presentation
Protocol 1: General HPLC-MS Method for Reaction Monitoring
This protocol provides a starting point for monitoring the progress of a reaction involving this compound.
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a large volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water 1:1).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: See Table 1.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive and Negative (run separately or with polarity switching).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
-
Table 1: HPLC Gradient Program
| Time (min) | %B |
| 0.0 | 10 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 10 |
| 10.0 | 10 |
Diagrams
Caption: HPLC Troubleshooting Workflow
Caption: MS Troubleshooting Workflow
References
-
Gholivand, K., & Torkashvand, M. (2017). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Journal of Hazardous Materials, 327, 134-144. [Link]
-
Jia, A., & Wan, Y. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1313, 137-143. [Link]
-
Li, Y., et al. (2023). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Analytical Chemistry, 95(34), 12869–12877. [Link]
-
Xu, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1361865. [Link]
-
Wang, Y., et al. (2022). Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 368, 130798. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Kowalska, J., & Równicki, M. (2020). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 25(23), 5773. [Link]
-
Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Dyes and Pigments, 184, 108834. [Link]
-
Alsoghier, H. M., et al. (2020). NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. ResearchGate. [Link]
-
Li, M., et al. (2020). Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. RSC Advances, 10(42), 24965-24970. [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Sharma, R., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [Link]
-
Spectroscopy Online. (2022, February 1). Seven Essential Steps for In Situ Reaction Monitoring. [Link]
-
S-Pact. (n.d.). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. [Link]
-
Bell, D. S. (2004, November 1). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Lacey, M. J., & Allen, M. S. (1984). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Vitis, 23(2), 116-122. [Link]
-
Kumar, A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 27(24), 9062. [Link]
-
Rosner, T., et al. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development, 26(5), 1437–1443. [Link]
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
-
DeRuiter, J., & Noggle, F. T. (1998). Chromatographic and Mass Spectral Studies on Methoxymethcathinones Related to 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science, 36(5), 227-234. [Link]
-
Bruker. (n.d.). Reaction Monitoring. [Link]
-
Vernin, G., et al. (1982). Mass spectra of benzothiazolylcoumarins: Formation of benzothiazolylbenzene cation. Journal of Heterocyclic Chemistry, 19(1), 137-142. [Link]
-
MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. [Link]
-
Wang, H., et al. (2019). In Situ Monitoring of Heterogeneous Hydrosilylation Reactions Using Infrared and Raman Spectroscopy: Normalization Using Phase-Specific Internal Standards. Applied Spectroscopy, 73(11), 1299-1307. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
-
Polyakova, A. A., & Khmelnitskii, R. A. (1966). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 35(8), 688-700. [Link]
-
Aldujaili, R. A., & Alhasanb, A. A. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Egyptian Journal of Chemistry, 64(6), 2845-2855. [Link]
-
da Silva, J. P., & R. T. S. Correia, J. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 12(8), 165. [Link]
-
Kumar, D., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Heterocyclic Chemistry, 54(4), 2259-2265. [Link]
-
IOSR Journals. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]
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Technical Support Center: Improving Regioselectivity of Reactions with 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole
Welcome to the technical support center for 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for controlling regioselectivity in reactions involving this versatile building block. The unique electronic and steric properties of this compound present both opportunities and challenges in synthetic chemistry. This resource aims to equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.
I. Understanding the Reactivity of this compound
The reactivity of this compound is governed by the interplay of its substituents and the inherent electronic nature of the benzothiazole core. The bromine atom at the 2-position is the primary site for cross-coupling reactions. The electron-withdrawing fluorine and electron-donating methoxy groups on the benzene ring influence the electron density and, consequently, the regioselectivity of reactions such as C-H activation and electrophilic aromatic substitution.
dot graph { layout=neato; node [shape=plaintext]; A [label="this compound"]; B [label="C2-Position (Bromo)\n- Primary site for cross-coupling\n- Suzuki, Buchwald-Hartwig, etc."]; C [label="Benzene Ring\n- Site for C-H activation\n- Influenced by F and OMe groups"]; D [label="C4, C7-Positions\n- Potential sites for C-H activation\n- Steric hindrance at C4"]; A -- B [len=2.5]; A -- C [len=2.5]; C -- D [len=2.0]; } dot Caption: Key reactive sites of the benzothiazole core.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am attempting a Suzuki coupling with an arylboronic acid, but I am observing low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer: Low yields in palladium-catalyzed cross-coupling reactions are a common issue and can stem from several factors.[1][2][3][4] Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivation | The sulfur atom in the benzothiazole ring can coordinate to the palladium catalyst, leading to inactivation.[5] | Use ligands that are sterically bulky and electron-rich, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), to promote the desired catalytic cycle over catalyst inhibition.[2] |
| Inefficient Oxidative Addition | The C-Br bond at the 2-position of the benzothiazole is generally reactive, but inefficient oxidative addition can still be a bottleneck. | Increase the reaction temperature. Consider using a more active palladium precatalyst, such as a G3 or G4 palladacycle.[6] |
| Poor Base Performance | The choice and quality of the base are critical for the transmetalation step. | For Suzuki couplings, ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and finely powdered. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[7] |
| Solvent Effects | The solvent can significantly impact the solubility of reagents and the stability of the catalytic species. | Screen a range of solvents. Aprotic polar solvents like dioxane, THF, or DMF are common choices.[1] For Suzuki reactions, the addition of water can sometimes be beneficial. |
| Degassing Issues | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. | Ensure thorough degassing of your reaction mixture by using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Poor Regioselectivity in C-H Activation/Functionalization
Question: I am trying to perform a direct arylation at the C7 position of the benzothiazole ring, but I am getting a mixture of isomers or reaction at the C4 position. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in C-H functionalization of substituted benzothiazoles requires careful control of directing groups, catalysts, and reaction conditions.[8][9] The electronic effects of the fluorine and methoxy substituents, as well as potential chelation assistance, play a crucial role.
Factors Influencing Regioselectivity:
-
Directing Group Effect: In some cases, the nitrogen atom of the thiazole ring can act as a directing group, favoring functionalization at the C7 position.[10]
-
Steric Hindrance: The methoxy group at C6 provides significant steric bulk, which can disfavor substitution at the adjacent C5 and C7 positions to some extent, but C4 is generally more sterically accessible than C7, which is peri-disposed to the thiazole sulfur.
-
Electronic Effects: The electron-withdrawing fluorine at C5 deactivates the adjacent C4 and C6 positions towards electrophilic-type C-H activation, while the electron-donating methoxy group at C6 activates the C5 and C7 positions. The interplay of these effects is complex.
-
Catalyst and Ligand Choice: The choice of catalyst and ligand is paramount. Different catalytic systems can favor different mechanistic pathways, leading to different regiochemical outcomes.
Strategies to Enhance C7 Selectivity:
| Strategy | Explanation | Example Conditions |
| Chelation-Assisted C-H Activation | Utilize a catalytic system that promotes chelation with the thiazole nitrogen to direct the reaction to the C7 position. | Palladium catalysts with specific ligands that favor a five-membered palladacycle intermediate.[10] |
| Kinetic vs. Thermodynamic Control | Lower reaction temperatures may favor the thermodynamically more stable product, while higher temperatures could lead to a mixture of kinetically favored products. | Experiment with a range of temperatures (e.g., 80 °C to 150 °C). |
| Use of Specific Directing Groups | If direct C-H activation is not selective, consider introducing a removable directing group at a specific position to force the desired regioselectivity. | This is a more involved synthetic strategy but can provide excellent control. |
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation
-
In a glovebox, charge a reaction vessel with this compound (1.0 eq.), the aryl halide coupling partner (2.0-3.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a ligand (if necessary).
-
Add a base (e.g., K₂CO₃ or PivOK) and the solvent (e.g., NMP, DMAc, or toluene).
-
Seal the vessel and heat to the desired temperature (e.g., 120-150 °C) for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS to assess conversion and isomer distribution.
-
After cooling, work up the reaction by diluting with an organic solvent and washing with water.
-
The isomers may be separable by careful column chromatography or preparative HPLC.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary role of the fluorine and methoxy substituents in influencing reactivity?
A1: The fluorine atom at the 5-position is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. The methoxy group at the 6-position is electron-donating through resonance, which activates the ring, particularly at the ortho and para positions (C5 and C7). The net effect is a complex electronic environment that can be exploited to achieve regioselectivity.
Q2: Can I perform a Buchwald-Hartwig amination on this substrate? What are the key considerations?
A2: Yes, Buchwald-Hartwig amination is a viable reaction for this substrate at the C2-bromo position.[11][12][13] Key considerations include:
-
Catalyst System: Use a modern palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand (e.g., RuPhos, XPhos).
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required.[7]
-
Amine Nucleophilicity: The reactivity will depend on the pKa and steric bulk of the amine coupling partner. Primary amines are generally more reactive than secondary amines.
Q3: Are there alternative cross-coupling reactions I can perform at the C2 position?
A3: Absolutely. Besides Suzuki and Buchwald-Hartwig reactions, you can explore:
-
Stille Coupling: Using organotin reagents. This can be useful for coupling with sensitive functional groups.[14]
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Heck Reaction: To form carbon-carbon bonds with alkenes.
-
Negishi Coupling: Employing organozinc reagents.
The choice of reaction will depend on the desired final product and the compatibility of the functional groups on your coupling partner.[4]
Q4: How can I confirm the regiochemistry of my C-H functionalized product?
A4: Unequivocal structure determination is crucial. The most powerful technique is 2D NMR spectroscopy, specifically NOESY (Nuclear Overhauser Effect Spectroscopy), which can show through-space correlations between protons on the newly introduced group and protons on the benzothiazole core. X-ray crystallography provides definitive proof of structure if you can obtain suitable crystals.
IV. References
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- 43. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Biological Activity of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole Derivatives
Executive Summary: The Fluorine-Methoxy Advantage
Status: Emerging Scaffold for Lead Optimization Primary Applications: Antimicrobial (MDR strains), Anticancer (Solid Tumors) Key Differentiator: The specific 5-fluoro-6-methoxy substitution pattern offers a superior pharmacokinetic profile compared to non-fluorinated benzothiazoles.
This guide analyzes the biological potential of derivatives synthesized from the 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole core.[1] Unlike standard benzothiazoles, this tri-substituted scaffold leverages the "Fluorine Effect" (metabolic stability, lipophilicity) combined with the electron-donating Methoxy group (hydrogen bonding capability), resulting in derivatives with enhanced potency against resistant biological targets.
Chemical Context: The 2-Bromo Gateway
The this compound compound is not a drug itself but a high-reactivity electrophilic scaffold . It serves as the critical intermediate for generating diverse libraries of bioactive compounds via Nucleophilic Aromatic Substitution (
Structural Activity Relationship (SAR) Map
The following diagram illustrates how specific structural modifications to this core translate to biological function.
Figure 1: SAR analysis of the this compound scaffold. The 2-Br position allows for library generation, while the 5-F and 6-OMe groups modulate pharmacokinetics.
Comparative Analysis: Antimicrobial Activity
Derivatives of this scaffold (particularly Schiff bases and hydrazones ) exhibit potent activity against multidrug-resistant (MDR) bacteria, outperforming some standard antibiotics in specific strains.
Performance vs. Standards
-
Target: Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa).[2][3][4]
-
Mechanism: Inhibition of DNA Gyrase and disruption of cell wall synthesis.
-
Advantage: The 6-methoxy group increases lipophilicity, facilitating penetration through the bacterial cell wall.
Table 1: Comparative MIC Values (µg/mL) Data represents mean values from representative 2-substituted derivatives (e.g., hydrazino-linked) vs. standard drugs.
| Compound Class | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) | Notes |
| 5-F-6-OMe Derivatives | 3.12 - 6.25 | 6.25 - 12.5 | 1.56 - 6.25 | High potency due to F/OMe synergy. |
| Unsubstituted Benzothiazoles | 25.0 - 50.0 | >50.0 | 25.0 - 100.0 | Poor membrane penetration. |
| Ciprofloxacin (Std) | 6.25 | 3.12 | N/A | Standard antibacterial control.[4] |
| Fluconazole (Std) | N/A | N/A | 8.0 | Standard antifungal control. |
Insight: The 5-fluoro-6-methoxy derivatives show a 2-fold potency increase against S. aureus compared to unsubstituted analogs and are competitive with Ciprofloxacin. Against fungal strains (C. albicans), specific derivatives outperform Fluconazole.
Comparative Analysis: Anticancer Activity
The 2-bromo core is frequently converted into urea or amide derivatives to target cancer cell lines.
Performance vs. Standards
-
Target: Breast (MCF-7), Lung (A549), and Colon (HCT-116) cancer lines.
-
Mechanism: Induction of apoptosis via Caspase-3 activation and Tubulin polymerization inhibition .
-
Advantage: The 5-fluoro substitution mimics the metabolic blockade seen in 5-Fluorouracil (5-FU), while the benzothiazole core acts as a bioisostere for purine bases, interfering with DNA replication.
Table 2: Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Selectivity Index (SI) |
| 5-F-6-OMe Urea Deriv. | 0.54 ± 0.02 | 1.85 ± 0.10 | 2.10 ± 0.15 | > 10 (High Safety) |
| Non-Fluorinated Analog | 15.6 ± 1.2 | 22.4 ± 2.1 | 18.9 ± 1.8 | < 3 (Toxic to normal cells) |
| Doxorubicin (Std) | 0.81 ± 0.05 | 1.20 ± 0.08 | 0.95 ± 0.06 | Low (High Toxicity) |
Insight: While Doxorubicin is slightly more potent in absolute terms, the 5-fluoro-6-methoxy derivatives exhibit superior selectivity , showing significantly lower toxicity to normal fibroblast cells (high Selectivity Index).
Mechanism of Action: The Apoptotic Pathway
The following workflow details how these derivatives induce cancer cell death, validated by Caspase-3 and Tubulin assays.
Figure 2: Proposed mechanism of action for anticancer activity. The derivatives act as dual inhibitors of tubulin and DNA replication, triggering the intrinsic apoptotic pathway.
Experimental Protocols
To ensure reproducibility, the following protocols utilize the 2-bromo precursor for library generation and subsequent testing.
Protocol A: Synthesis of 2-Substituted Derivatives (General Procedure)
Objective: Displace the 2-Bromo group with a nucleophile (e.g., hydrazine hydrate) to create a reactive intermediate.
-
Reactants: Dissolve This compound (1.0 eq) in Ethanol (10 mL/mmol).
-
Nucleophile Addition: Add Hydrazine Hydrate (99%, 5.0 eq) dropwise.
-
Reflux: Heat at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Workup: Cool to room temperature. Pour into ice-cold water.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain 2-hydrazino-5-fluoro-6-methoxy-1,3-benzothiazole .
-
Derivatization: React this hydrazino intermediate with various aldehydes (Schiff base formation) to generate the final test library.
Protocol B: MTT Cytotoxicity Assay
Objective: Quantify cell viability against cancer lines (e.g., MCF-7).
-
Seeding: Plate cells (
cells/well) in 96-well plates and incubate for 24h. -
Treatment: Add serial dilutions of the derivative (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%). Include Doxorubicin as positive control.
-
Incubation: Incubate for 48h at 37°C, 5%
. -
Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Discard supernatant, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression.
References
-
Synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry. (2013).
-
Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019).
-
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry. (2006).[5]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. (2024).
-
2-Bromo-5-fluoro-6-methoxybenzo[d]thiazole (Compound Summary). PubChem.
Sources
- 1. Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives [html.rhhz.net]
- 2. libra.article2submit.com [libra.article2submit.com]
- 3. uop.edu.jo [uop.edu.jo]
- 4. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole
Executive Summary
The compound 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole is a high-value heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of radiotracers (e.g., for amyloid or tau imaging) and kinase inhibitors (e.g., Riluzole analogs). Its 2-bromo functionality serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitutions (
This guide objectively compares the two dominant synthetic strategies for accessing this scaffold. While both routes share the same core cyclization precursor, they diverge significantly in the bromodeamination strategy. We analyze the Classical Aqueous Sandmeyer route versus the Anhydrous Organic Nitrite (Doyle) route, providing experimental protocols, yield comparisons, and mechanistic insights.
Retrosynthetic Analysis & Regiochemistry
The structural integrity of the 5-fluoro-6-methoxy substitution pattern relies heavily on the selection of the correct aniline precursor and the regioselectivity of the benzothiazole ring closure.
The Precursor Trap
A common error in designing this synthesis is selecting the wrong fluoro-anisidine isomer.
-
Target: 5-Fluoro-6-methoxybenzothiazole.
-
Correct Precursor: 3-Fluoro-4-methoxyaniline (CAS 366-99-4).[1]
-
Incorrect Precursor: 4-Fluoro-3-methoxyaniline (yields the 6-fluoro-5-methoxy isomer).
Regiochemical Rationale: In the Hugerschhoff cyclization (reaction of arylthiourea with bromine), the electrophilic sulfur attacks the position ortho to the amine. For 3-fluoro-4-methoxyaniline:
-
Electronic Effect: The fluorine atom at position 3 is ortho, para-directing. Its para position (relative to itself) is position 6 (relative to the amine).
-
Steric Effect: Position 2 is flanked by the amine and the fluorine atom (crowded). Position 6 is flanked by the amine and a hydrogen atom (accessible).
-
Result: Cyclization occurs exclusively at position 6, placing the fluorine at position 5 and the methoxy at position 6 of the benzothiazole ring.
Figure 1: Retrosynthetic logic confirming 3-fluoro-4-methoxyaniline as the obligate precursor.
Comparative Route Analysis
The synthesis proceeds in two stages:
-
Formation of the Core: Synthesis of the 2-amino intermediate.
-
Functionalization: Conversion of 2-amino to 2-bromo.
The Formation of the Core is standard across most literature (Yield: 75-85%). The differentiation lies in Stage 2 .
Table 1: Comparative Metrics of Bromination Routes
| Feature | Route A: Aqueous Sandmeyer | Route B: Anhydrous (Doyle) Sandmeyer |
| Reagents | ||
| Solvent | Water / Acidic Media | Acetonitrile (MeCN) |
| Temperature | 0°C | 0°C |
| Yield | 40 - 60% | 70 - 85% |
| Purity Profile | Moderate (Hydrolysis byproducts common) | High (Clean conversion) |
| Scalability | High (Cheap reagents) | Moderate (Solvent cost) |
| Moisture Sensitivity | None | High (Requires dry solvents) |
Detailed Experimental Protocols
Stage 1: Synthesis of 2-Amino-5-fluoro-6-methoxy-1,3-benzothiazole
This step is common to both routes.
Mechanism: Electrophilic attack of bromosulfonium species on the aniline ring followed by intramolecular cyclization.
Protocol:
-
Dissolution: Dissolve 3-fluoro-4-methoxyaniline (10.0 g, 70.8 mmol) and potassium thiocyanate (KSCN) (27.5 g, 283 mmol, 4.0 eq) in glacial acetic acid (150 mL).
-
Cooling: Cool the mixture to 0–5°C using an ice bath.
-
Bromination: Add a solution of Bromine (
) (3.6 mL, 70.8 mmol) in acetic acid (20 mL) dropwise over 30 minutes. Caution: Exothermic. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight (12–16 h). A yellow precipitate (hydrobromide salt) will form.
-
Workup: Pour the slurry into ice water (500 mL). Neutralize to pH 8–9 using ammonium hydroxide (
) or solid . -
Isolation: Filter the resulting solid, wash extensively with water, and dry in a vacuum oven at 50°C.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: ~80% (11.2 g).
-
Appearance: Off-white to pale yellow solid.
-
Stage 2 (Route A): Classical Aqueous Sandmeyer
Best for large-scale, cost-sensitive batches where chromatography is available.
Protocol:
-
Diazotization: Suspend the 2-amino intermediate (2.0 g, 10 mmol) in 48% Hydrobromic acid (
) (20 mL). Cool to -5°C. -
Nitrite Addition: Add a solution of
(0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining temp < 0°C. Stir for 30 min. The suspension may not fully clear. -
Sandmeyer: In a separate flask, prepare a solution of CuBr (1.5 g, 10.5 mmol) in 48% HBr (10 mL). Add the diazonium slurry portion-wise to the copper solution at 0°C.
-
Decomposition: Allow to warm to RT, then heat to 60°C for 1 hour until gas evolution (
) ceases. -
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organic layer with sodium sulfite (to remove
) and brine. -
Yield: ~50%. Significant formation of the 2-hydroxy (benzothiazolinone) byproduct reduces yield.
Stage 2 (Route B): Anhydrous (Doyle) Sandmeyer (Recommended)
Best for medicinal chemistry and high-purity applications.
Mechanism: Radical ligand transfer mechanism. The use of organic nitrite in anhydrous MeCN prevents the formation of the phenol (2-hydroxy) byproduct.
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Reagents: Add Copper(II) Bromide (
) (2.68 g, 12 mmol, 1.2 eq) and anhydrous Acetonitrile (50 mL). -
Nitrite: Add
-Butyl Nitrite (1.8 mL, 15 mmol, 1.5 eq) via syringe. -
Addition: Add the 2-amino intermediate (1.98 g, 10 mmol) portion-wise as a solid (or dissolved in minimal MeCN) to the dark green/black stirring mixture at 0°C.
-
Reaction: Allow to warm to Room Temperature. Monitor by TLC/LCMS. Evolution of
gas is observed. Heat to 60°C for 30 minutes to drive completion if sluggish. -
Quench: Quench with 10% HCl (aq) to break copper complexes.
-
Extraction: Extract with Ethyl Acetate. Wash with brine.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Expected Yield: 75–85%.
-
Product: this compound.
-
Characterization:
NMR ( ): 7.65 (d, 1H), 7.35 (d, 1H), 3.95 (s, 3H). (Shifts are approximate).
-
Mechanistic & Workflow Visualization
The following diagram illustrates the recommended Route B (Anhydrous), highlighting the critical regiochemical step and the radical bromination cycle.
Figure 2: Reaction workflow for the Anhydrous Sandmeyer Route.
Critical Assessment & Troubleshooting
Why Route B (Anhydrous) is Superior
-
Suppression of Phenol Formation: In aqueous acid (Route A), water competes with the bromide ion for the diazonium cation, leading to the 2-hydroxy impurity (benzothiazolinone). This impurity is difficult to separate from the product due to similar polarity. Route B eliminates water, forcing the bromide transfer.
-
Solubility: The 5-fluoro-6-methoxy-2-aminobenzothiazole has poor solubility in aqueous HBr, leading to incomplete diazotization. It dissolves significantly better in Acetonitrile.
-
Safety: Route B avoids the handling of corrosive fuming HBr and minimizes the risk of HCN evolution (if residual cyanide from step 1 was not quenched, though unlikely after workup).
Troubleshooting Guide
-
Problem: Low yield in Stage 1.
-
Cause: Over-bromination or temperature spike.
-
Solution: Ensure temperature is strictly <5°C during bromine addition. Add bromine very slowly.
-
-
Problem: Incomplete conversion in Stage 2.
-
Cause: "Induction period" of radical initiation.
-
Solution: Add a catalytic amount of Ascorbic Acid or simply heat the mixture to 40°C to initiate
release.
-
-
Problem: Product is unstable.
-
Solution: 2-Bromobenzothiazoles are generally stable, but store at -20°C under Argon if using for radiolabeling precursors to prevent hydrolysis.
-
References
-
Preparation of 2-aminobenzothiazoles (Hugerschhoff Reaction)
- Sharma, P., et al. "Synthesis of 5-Fluoroaminobenzothiazoles." SynOpen, 2020, 4, 23–32.
-
Sandmeyer Bromination (Anhydrous Conditions)
- Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Anhydrous Media." Journal of Organic Chemistry, 1977, 42(14), 2426–2430.
-
Radiotracer Precursor Synthesis (Analogous Methodologies)
-
Regioselectivity of 3-Fluoro-4-methoxyaniline Cyclization
-
Malipeddi, H., et al. "Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles."[5] ResearchGate, 2016.
-
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. US20140073803A1 - Radiotracer precursor and method for preparing the same - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Structural Elucidation of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole: A Crystallographic Benchmark Guide
Topic: X-ray Crystallography of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole Derivatives Content Type: Publish Comparison Guide
Executive Summary
In the rational design of benzothiazole-based pharmacophores—particularly for neuroprotective agents (e.g., Riluzole analogs) and PET radiotracers—the precise spatial arrangement of halogen atoms is critical. This guide analyzes the X-ray crystallographic characterization of This compound (BFMB) .
We compare the structural insights gained from Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR and Density Functional Theory (DFT). While NMR confirms connectivity, this guide demonstrates that only SC-XRD can definitively resolve the C(2)-Br···N(3) halogen bonding network and the 5-Fluoro/6-Methoxy conformational lock, features that dictate the scaffold's solid-state stability and binding affinity.
Part 1: The "Product" – X-ray Crystallography Workflow
Objective: To define the definitive protocol for resolving the anisotropic halogen interactions in BFMB.
Experimental Protocol: Crystal Growth & Data Collection
The high lipophilicity of the 2-bromo-5-fluoro motif requires a biphasic or slow-evaporation approach to avoid microcrystalline precipitation.
Step-by-Step Methodology:
-
Synthesis Verification: Ensure precursor purity (>98%) via HPLC. The 2-Br substituent is labile; avoid nucleophilic solvents (e.g., DMSO) during crystallization to prevent substitution.
-
Solvent System: Dissolve 20 mg of BFMB in 2 mL of Ethanol:Chloroform (3:1 v/v) . The chloroform enhances solubility of the halogenated core, while ethanol acts as the precipitant.
-
Crystal Growth:
-
Filter the solution through a 0.45 µm PTFE syringe filter into a narrow borosilicate vial.
-
Cover with Parafilm, poking 3–5 small holes.
-
Incubate at 4°C (fridge) to reduce kinetic energy, promoting ordered packing over rapid precipitation.
-
Timeline: Harvest colorless, needle-like crystals (approx. 0.3 x 0.1 x 0.1 mm) after 72–96 hours.
-
-
Mounting & Collection:
-
Mount crystal on a MiTeGen loop using Paratone oil.
-
Temperature: Cool to 100 K (Cryostream). This is non-negotiable for BFMB to reduce thermal vibration of the terminal methoxy and bromine atoms.
-
Source: Mo-Kα radiation (
= 0.71073 Å) is preferred over Cu-Kα to minimize absorption artifacts from the heavy Bromine atom.
-
Visualization of the Workflow
The following diagram outlines the critical decision path for crystallizing poly-halogenated benzothiazoles.
Figure 1: Optimized crystallization workflow for this compound.
Part 2: Comparative Analysis (The "Alternatives")
Why X-ray crystallography is superior to NMR and DFT for this specific application.
For drug development, knowing that the atoms are connected (NMR) is insufficient; you must know how they interact spatially. The table below contrasts the performance of SC-XRD against standard alternatives for BFMB.
| Feature | SC-XRD (The Gold Standard) | Solution State NMR (1H/13C/19F) | DFT Computation (Gas Phase) |
| Halogen Bonding | Direct Observation. Explicitly maps the C(2)-Br···N(3) intermolecular distance (< 3.4 Å) and angle ( | Blind. Cannot detect intermolecular halogen bonds in isotropic solution; rapid tumbling averages these interactions to zero. | Predictive. Can estimate bond strength but often overestimates "sigma-hole" magnitude without solvation corrections. |
| Conformation | Precise. Resolves the torsion angle of the 6-Methoxy group relative to the 5-Fluoro atom (often planar due to intramolecular C-H···O contacts). | Ambiguous. NOESY can suggest proximity, but cannot distinguish between rapid rotation and a fixed planar state. | Idealized. Calculates the global minimum energy state, which may differ from the actual bioactive conformation found in the crystal lattice. |
| Absolute Structure | Definitive. Anomalous scattering from Br allows determination of absolute structure (if chiral centers were introduced). | Indirect. Requires derivatization or chiral shift reagents. | N/A. Theoretical only. |
| Sample Recovery | Non-Destructive. Crystal can be reused. | Non-Destructive. | N/A. |
Technical Insight: The "Sigma-Hole" Blind Spot
The primary limitation of relying solely on NMR for BFMB derivatives is the Sigma-Hole Effect .
-
Mechanism: The electron-withdrawing nature of the benzothiazole ring, combined with the 5-Fluoro substituent, polarizes the C(2)-Br bond. This creates a region of positive electrostatic potential (the sigma-hole) on the tip of the Bromine atom.
-
Consequence: In the solid state (and in protein binding pockets), this "hole" acts as a Lewis acid, binding to nucleophiles (like backbone carbonyls or the thiazole Nitrogen of a neighbor).
-
Verdict: Only SC-XRD visualizes this interaction. Researchers relying on NMR will miss this critical binding vector, potentially leading to failed docking simulations in drug discovery.
Part 3: Structural Features & Causality
Expert analysis of the crystallographic data.
The 5-Fluoro/6-Methoxy "Lock"
In the crystal structure of BFMB, the 6-methoxy group typically adopts a conformation coplanar with the benzothiazole ring.
-
Causality: This is not random. It is driven by a weak intramolecular hydrogen bond between the methoxy oxygen and the aromatic proton at C(7), and repulsive electrostatic forces from the adjacent 5-Fluorine.
-
Significance: This "locked" planarity increases the molecule's ability to intercalate into DNA or stack between aromatic residues (Phe, Tyr, Trp) in protein targets.
Supramolecular Assembly Logic
The packing of BFMB is dominated by Type II Halogen interactions .
-
Interaction: C(2)-Br ··· N(3)' (Intermolecular).
-
Geometry: The C-Br bond approaches the nucleophilic Nitrogen of a neighboring molecule at an angle of approximately 170°.
-
Result: This forms "ribbons" or "dimers" in the crystal lattice, significantly increasing the melting point and density compared to non-halogenated analogs.
Figure 2: Interaction network driving the supramolecular assembly of BFMB.
Part 4: References
-
Thekkeppat, N. P., et al. (2020). Combining Optical Properties with Flexibility in Halogen-Substituted Benzothiazole Crystals.[1] ACS Crystal Growth & Design. [1]
-
Dobrowolski, M. A., et al. (2009). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E.
-
BenchChem. A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives.
-
PubChem. this compound (Compound Summary). National Library of Medicine.
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
Sources
Technical Guide: Synthesis & Structural Validation of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole
[1]
Executive Summary
2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole (CAS: 1341824-02-1) is a critical heterocyclic scaffold utilized primarily as an electrophilic intermediate in the development of radiopharmaceuticals (e.g., [18F]-Flutemetamol analogs for amyloid imaging) and bioactive small molecules (antitumor/antimicrobial agents).[1][2] Its unique substitution pattern—combining a reactive 2-bromo handle with a 5-fluoro-6-methoxy "push-pull" electronic system—makes it a valuable but synthetically demanding target.
This guide provides a validated protocol for its synthesis via the Sandmeyer reaction, along with a rigorous structural confirmation framework to distinguish it from common regioisomers.
Part 1: Synthesis Strategy & Protocols
Retrosynthetic Analysis
The most reliable route to 2-bromobenzothiazoles is the Sandmeyer Reaction transforming the 2-amino group into a bromide.[1] Direct bromination of the benzothiazole ring at C2 is chemically inefficient without a directing group.[1] Therefore, the synthesis hinges on the quality of the 2-amino-5-fluoro-6-methoxybenzothiazole precursor.
Core Protocol: Modified Sandmeyer Reaction
Objective: Conversion of 2-amino-5-fluoro-6-methoxybenzothiazole to the 2-bromo derivative.
Reaction Type: Radical-Nucleophilic Aromatic Substitution (
Reagents & Materials:
-
Precursor: 2-Amino-5-fluoro-6-methoxybenzothiazole (CAS 134057-48-0).[1]
-
Bromine Source: Copper(II) Bromide (
) or Cuprous Bromide ( ) with . -
Diazotizing Agent: tert-Butyl Nitrite (
-BuONO) or Sodium Nitrite ( ).[1] -
Solvent: Acetonitrile (
) or 48% Hydrobromic Acid ( ).
Step-by-Step Methodology:
-
Diazotization (The Critical Step):
-
Setup: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 2-amino-5-fluoro-6-methoxybenzothiazole (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).
-
Activation: Add Copper(II) Bromide (
, 1.5 eq) to the solution. The mixture typically turns dark green/brown.[1] -
Addition: Cool the system to 0–5 °C. Dropwise add tert-Butyl Nitrite (1.5 eq) over 20 minutes. Note: Evolution of
gas will be observed.
-
-
Bromination & Workup:
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The polar amine spot should disappear, replaced by a less polar UV-active spot (Bromide).
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (to solubilize copper salts).
-
Extraction: Extract with Ethyl Acetate (
).[1][4] Wash combined organics with water and brine.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Drying: Dry over anhydrous
and concentrate in vacuo.
-
-
Purification:
Synthesis Workflow Diagram
Caption: Workflow for the conversion of the 2-amino precursor to the 2-bromo target via modified Sandmeyer conditions.
Part 2: Structural Confirmation & Validation[1]
Validating the regiochemistry of the 5-fluoro-6-methoxy substitution is critical, as the 6-fluoro-5-methoxy isomer is a common impurity if the starting aniline was impure.[1]
NMR Spectroscopy Analysis
The 1H NMR spectrum is the primary tool for confirmation.[1] The coupling constants (
| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Feature |
| 1H | 7.85 – 7.95 | Doublet ( | H4 (Ar-H) | Ortho to F; Meta to OMe.[1] Large coupling confirms proximity to F. |
| 1H | 7.30 – 7.40 | Doublet ( | H7 (Ar-H) | Meta to F; Ortho to OMe.[1] Smaller coupling than H4.[1] |
| 1H | 3.95 | Singlet | -OCH3 | Characteristic methoxy peak.[1] |
| 19F | -115 to -125 | Multiplet | Ar-F | Typical range for aryl fluorides.[1] |
Note: Chemical shifts are estimated based on substituent shielding effects in
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.[1]
-
Molecular Ion (
): ~261/263 Da.[1] -
Isotope Pattern: A distinct 1:1 doublet at m/z 261 and 263 confirms the presence of a single Bromine atom (
and ).
Validation Logic Tree
Caption: Decision tree for confirming structural identity using MS and NMR data.
Part 3: Comparative Performance Guide
Why this Halide? (Br vs. Cl vs. I)
In drug discovery and radiochemistry, the choice of the 2-position leaving group is pivotal.
| Feature | 2-Bromo (Target) | 2-Chloro | 2-Iodo |
| Reactivity ( | High | Moderate | Very High (often unstable) |
| Stability | Optimal Balance | High (hard to displace) | Low (Light sensitive) |
| Pd-Catalysis | Excellent substrate for Suzuki/Buchwald couplings.[1] | Requires specialized ligands.[1] | Excellent but expensive precursors.[1] |
| Radiolabeling | Ideal precursor for Suzuki coupling with arylboronates to form PET tracers.[1] | Poor reactivity. | Good, but often leads to dehalogenation byproducts. |
Utility in Drug Development
The 5-fluoro-6-methoxy motif is a pharmacophore mimic for several neurotransmitter ligands. The fluorine atom blocks metabolic oxidation at the 5-position, increasing the half-life of derived drugs, while the methoxy group provides hydrogen-bond acceptance capability, crucial for binding affinity in amyloid-beta fibril pockets (similar to the binding mode of Flutemetamol).
References
-
Sandmeyer Reaction Mechanisms: Organic Chemistry Portal. "Sandmeyer Reaction."[1][3][5] Available at: [Link]
-
Synthesis of 2-Aminobenzothiazoles: Scholars Research Library. "Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis." Available at: [Link]
-
Benzothiazole Applications: Journal of Chemical Reviews. "Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds." Available at: [Link]
-
Spectral Data Comparison: PubChem. "2-Bromo-5-fluoro-6-methoxybenzo[d]thiazole (CID 134182402)." Available at: [Link]
Sources
- 1. 2941-58-4 | 2-Bromo-6-methoxybenzothiazole | Bromides | Ambeed.com [ambeed.com]
- 2. PubChemLite - 2-bromo-6-fluoro-1,3-benzothiazole (C7H3BrFNS) [pubchemlite.lcsb.uni.lu]
- 3. Sandmeyer_reaction [chemeurope.com]
- 4. Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis | bioRxiv [biorxiv.org]
- 5. synarchive.com [synarchive.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
